Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
CAS No.: 1156223-02-7
VCID: VC2802473
Molecular Formula: C14H15FN2
Molecular Weight: 230.28 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine - 1156223-02-7](/images/structure/VC2802473.png)
Description |
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is a complex organic compound that combines a fluorophenyl group with a pyridinyl group attached to an ethylamine moiety. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry. Synthesis and PreparationThe synthesis of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine likely involves a multi-step process, including the formation of the pyridinyl and fluorophenyl moieties, followed by their attachment to the central carbon atom and the ethylamine group. Common methods might include nucleophilic substitution reactions or reductive amination. Potential ApplicationsCompounds with similar structures, such as phenylpyridine derivatives, have been explored for their biological activities, including inhibition of various enzymes and receptors . The presence of a fluorine atom can enhance the compound's lipophilicity and potentially improve its ability to cross biological membranes, which is beneficial for pharmaceutical applications. Safety and HandlingAs with many organic amines, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine may exhibit basic properties and could be sensitive to moisture and air. Proper handling involves storing it in a dry environment and avoiding exposure to strong acids or oxidizing agents. |
---|---|
CAS No. | 1156223-02-7 |
Product Name | Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine |
Molecular Formula | C14H15FN2 |
Molecular Weight | 230.28 g/mol |
IUPAC Name | N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine |
Standard InChI | InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3 |
Standard InChIKey | VJAGYOCDWUWNOW-UHFFFAOYSA-N |
SMILES | CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2 |
Canonical SMILES | CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2 |
PubChem Compound | 43488829 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume